molecular formula C19H21N3 B8595512 N-Cyclohexyl-2-phenyl-2H-indazol-3-amine CAS No. 62247-95-4

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine

Cat. No.: B8595512
CAS No.: 62247-95-4
M. Wt: 291.4 g/mol
InChI Key: ZGKCSEWAUSFFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

62247-95-4

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-2-phenylindazol-3-amine

InChI

InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2

InChI Key

ZGKCSEWAUSFFSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-phenyl-2H-indazol-3-amine (800 mg, 4 mmol; Shirtcliff, Laura D.; Rivers, Jazmin; Haley, Michael M, Journal of Organic Chemistry (2006), 71(17), 6619-6622) in CH2Cl2 (43 ml) was added cyclohexanone (1.97 ml, 19 mmol; CAS Reg. No. 108-94-1), acetic acid (0.22 ml, 4 mmol) and sodium triacetoxyborhydride (2.43 g, 11 mmol) at ambient temperature under an argon atmosphere. The reaction mixture was heated under reflux conditions for 12 h, poured onto ice water/aqueous NaHCO3 solution 1/1 and extracted two times with CH2Cl2. The combined extracts were washed with ice water/brine 1/1 and dried over Na2SO4. After filtration the solvent was removed under reduced pressure, the resulting brown oil was dissolved in MeOH (20 ml) and heated under reflux conditions for 30 min. Removal of the solvent under reduced pressure left a brown oil which was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (206 mg, 0.7 mmol; 18%) as yellow oil. MS: m/e=292.4 [M+H+].
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of 2-phenyl-2H-indazol-3-amine (800 mg, 4 mmol; Shirtcliff, Laura D.; Rivers, Jazmin; Haley, Michael M, Journal of Organic Chemistry (2006), 71(17), 6619-6622) in CH2Cl2 (43 ml) was added cyclohexanone (1.97 ml, 19 mmol; [108-94-1]), acetic acid (0.22 ml, 4 mmol) and sodium triacetoxyborohydride (2.43 g, 11 mmol) at ambient temperature under an argon atmosphere. The reaction mixture was heated under reflux conditions for 12 h, poured onto ice water/aqueous NaHCO3 solution 1/1 and extracted two times with CH2Cl2. The combined extracts were washed with ice water/brine 1/1 and dried over Na2SO4. After filtration the solvent was removed under reduced pressure, the resulting brown oil was dissolved in MeOH (20 ml) and heated under reflux conditions for 30 min. Removal of the solvent under reduced pressure left a brown oil which was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (206 mg, 0.7 mmol; 18%) as yellow oil. MS: m/e=292.4 [M+H+].
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
18%

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